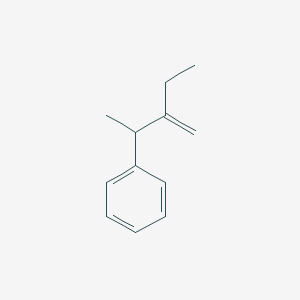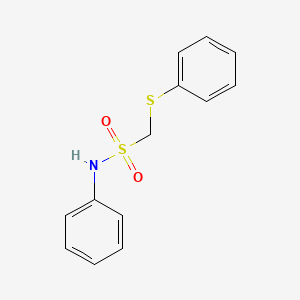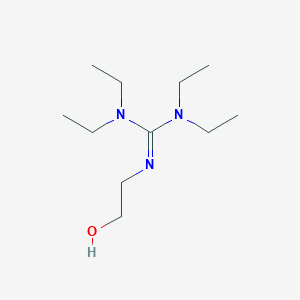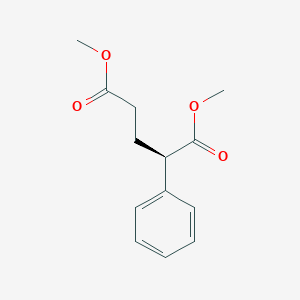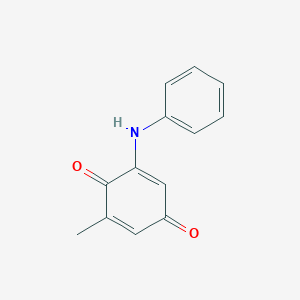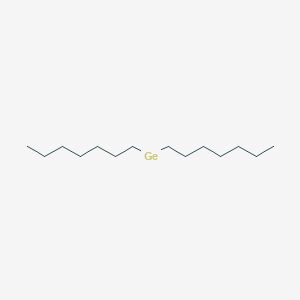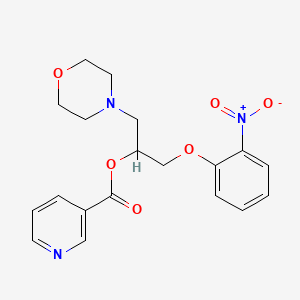
1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate is a complex organic compound that features a morpholine ring, a nitrophenoxy group, and a pyridinecarboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Morpholinylmethyl Intermediate: This step involves the reaction of morpholine with a suitable alkylating agent.
Attachment of the Nitrophenoxy Group: The intermediate is then reacted with a nitrophenol derivative under basic conditions to form the nitrophenoxyethyl intermediate.
Coupling with Pyridinecarboxylate: Finally, the nitrophenoxyethyl intermediate is coupled with a pyridinecarboxylate derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The morpholinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholinylmethyl derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for creating novel polymers or materials with unique properties.
Chemical Research: As a reagent or intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl benzoate
- 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 4-pyridinecarboxylate
Uniqueness
1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, binding affinity, and overall activity in various applications.
Propiedades
Número CAS |
55315-90-7 |
|---|---|
Fórmula molecular |
C19H21N3O6 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
[1-morpholin-4-yl-3-(2-nitrophenoxy)propan-2-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C19H21N3O6/c23-19(15-4-3-7-20-12-15)28-16(13-21-8-10-26-11-9-21)14-27-18-6-2-1-5-17(18)22(24)25/h1-7,12,16H,8-11,13-14H2 |
Clave InChI |
JLENQDRPZANSLY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
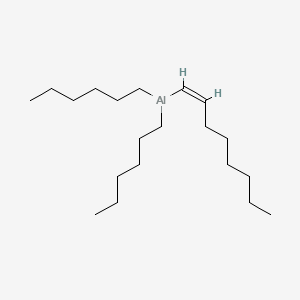
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
